molecular formula C16H16N4O B14002690 3-(2-methylanilino)-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one CAS No. 14290-34-7

3-(2-methylanilino)-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one

Cat. No.: B14002690
CAS No.: 14290-34-7
M. Wt: 280.32 g/mol
InChI Key: AETRDVKOCZKLAR-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is notable for its unique structure, which includes two methylphenyl groups and an amino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced amino derivatives.

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- apart from similar compounds is its specific substitution pattern, which includes two methylphenyl groups and an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

14290-34-7

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

3-(2-methylanilino)-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C16H16N4O/c1-11-7-3-5-9-13(11)17-15-18-19-16(21)20(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,18)(H,19,21)

InChI Key

AETRDVKOCZKLAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NNC(=O)N2C3=CC=CC=C3C

Origin of Product

United States

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